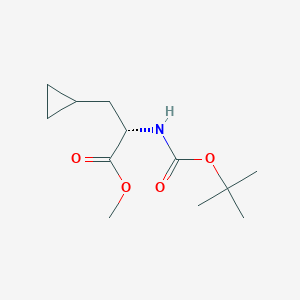

boc-(s)-3-cyclopropylalanine methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-Methyl 2-(tert-butoxycarbonylamino)-3-cyclopropylpropanoate is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest due to its potential applications in organic synthesis and pharmaceutical research. The presence of the Boc group makes it a valuable intermediate in the synthesis of various biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-(tert-butoxycarbonylamino)-3-cyclopropylpropanoate typically involves the protection of the amino group with a Boc group. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

Industrial production of Boc-protected amino acids often employs continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Methyl 2-(tert-butoxycarbonylamino)-3-cyclopropylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Boc deprotection is typically achieved using TFA or HCl in suitable solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Boc deprotection yields the free amine, which can be further functionalized or used in subsequent synthetic steps.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Boc-(S)-3-cyclopropylalanine methyl ester is widely used in solid-phase peptide synthesis (SPPS). Its incorporation into peptides enhances their pharmacological properties due to the cyclopropyl moiety, which can improve binding affinity and metabolic stability.

- Peptidomimetics : The compound has been utilized in designing peptidomimetics that exhibit resistance to enzymatic degradation. For instance, β3-peptides containing this amino acid have shown promising results in mimicking natural peptides like somatostatin, demonstrating significant biological activity .

Drug Development

The unique structural features of this compound make it a valuable candidate in drug discovery:

- Therapeutic Potential : Compounds derived from this amino acid have been explored for their potential as anti-cancer agents and antimicrobials. The incorporation of β3-amino acids into peptide sequences has been linked to enhanced therapeutic efficacy against various diseases .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Case Study 1: Anti-Cancer Peptides : Researchers synthesized a series of peptides incorporating this compound to evaluate their anti-tumor activity. The results indicated that these peptides exhibited significant cytotoxicity against cancer cell lines, highlighting their potential as therapeutic agents.

- Case Study 2: Dipeptidyl Peptidase IV Inhibitors : Another study focused on using this compound in the synthesis of dipeptidyl peptidase IV inhibitors, which are crucial in managing type 2 diabetes. The study demonstrated that the incorporation of cyclopropylalanine improved the inhibitors' potency and selectivity .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Used in SPPS for creating stable peptides | Enhances binding affinity |

| Drug Development | Explored for anti-cancer and antimicrobial properties | Significant cytotoxicity against cancer cells |

| Dipeptidyl Peptidase IV Inhibitors | Improves potency and selectivity for managing type 2 diabetes | Enhanced therapeutic effects |

Wirkmechanismus

The mechanism of action of (S)-Methyl 2-(tert-butoxycarbonylamino)-3-cyclopropylpropanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways and interact with molecular targets, such as enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound features a similar Boc-protected amino group but differs in the presence of a phenyl group instead of a cyclopropyl group.

(S)-2-(tert-Butoxycarbonylamino)-3-methylbutanoic acid: This compound has a similar Boc-protected amino group but differs in the presence of a methyl group instead of a cyclopropyl group.

Uniqueness

(S)-Methyl 2-(tert-butoxycarbonylamino)-3-cyclopropylpropanoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific synthetic and research applications.

Biologische Aktivität

Boc-(S)-3-cyclopropylalanine methyl ester (Boc-CPA) is a derivative of cyclopropylalanine, an amino acid that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of Boc-CPA, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

Boc-CPA is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a methyl ester on the carboxylic acid. The chemical structure can be represented as follows:

The synthesis of Boc-CPA typically involves the protection of the amino group followed by the introduction of the cyclopropyl side chain. Various synthetic routes have been explored, often utilizing carbamate chemistry to enhance stability and solubility in biological systems .

Antiviral Properties

Recent studies have highlighted the antiviral activity of compounds related to Boc-CPA. For instance, certain derivatives have shown promising results against viral proteases, including those from SARS-CoV-2. These compounds exhibit sub-micromolar activity, indicating their potential as therapeutic agents in viral infections .

Enzyme Inhibition

Boc-CPA and its analogs have been investigated for their ability to inhibit specific enzymes. The presence of the cyclopropyl group may enhance binding affinity due to steric effects, which could stabilize enzyme-substrate interactions. Studies indicate that modifications in the side chain can significantly affect inhibition potency .

Pharmacokinetics

The pharmacokinetic profile of Boc-CPA is influenced by its structural characteristics. The Boc protecting group enhances oral bioavailability by providing stability against enzymatic degradation in the gastrointestinal tract. Furthermore, studies suggest that the methyl ester form improves membrane permeability, facilitating cellular uptake .

Case Studies

- Inhibition of Cysteine Proteases : A study demonstrated that Boc-CPA derivatives effectively inhibited cysteine proteases involved in parasitic infections. The structure-activity relationship (SAR) analysis revealed that modifications at the cyclopropyl position could enhance inhibitory potency .

- Antiviral Activity Against SARS-CoV-2 : Research focused on a series of Boc-CPA derivatives showed varied antiviral activities when tested in vitro against SARS-CoV-2. Certain compounds exhibited higher efficacy in cell lines, suggesting potential for further development as antiviral therapeutics .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

methyl (2S)-3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9(10(14)16-4)7-8-5-6-8/h8-9H,5-7H2,1-4H3,(H,13,15)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBWPLARUDPFIE-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CC1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1CC1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.